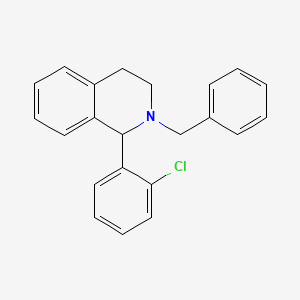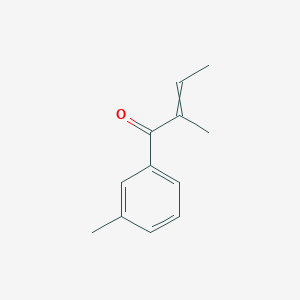
2-Methyl-1-(3-methylphenyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-methylphenyl)but-2-en-1-one is an organic compound with the molecular formula C12H14
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-methylphenyl)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylacetophenone and isobutyraldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts such as zeolites or metal oxides can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(3-methylphenyl)but-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(3-methylphenyl)but-2-en-1-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
- 2-Methyl-1-(4-methylphenyl)but-2-en-1-one
- 2-Methyl-1-(2-methylphenyl)but-2-en-1-one
- 3-Methyl-1-phenylbut-2-en-1-one
Comparison: 2-Methyl-1-(3-methylphenyl)but-2-en-1-one is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties such as melting point and solubility, as well as distinct biological activities.
Propriétés
Numéro CAS |
663599-59-5 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-methyl-1-(3-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-4-10(3)12(13)11-7-5-6-9(2)8-11/h4-8H,1-3H3 |
Clé InChI |
ZWHLEAJNDQUQGE-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=O)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


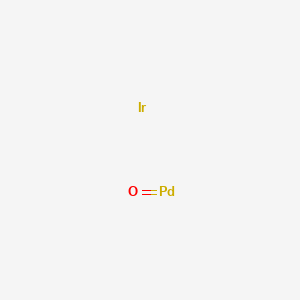
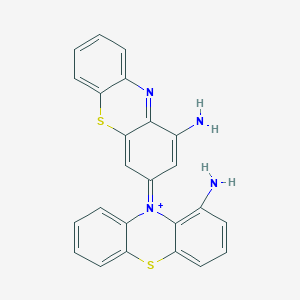
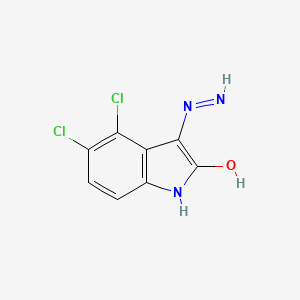
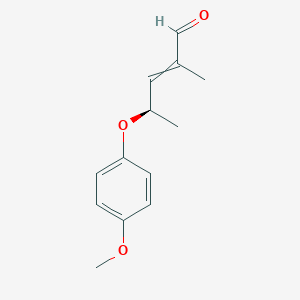
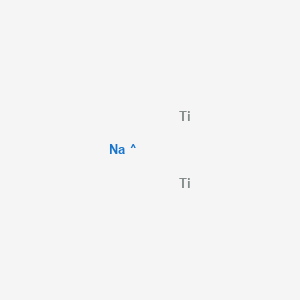
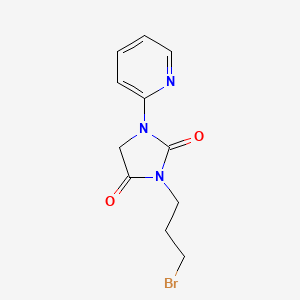
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
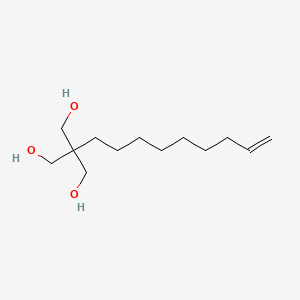
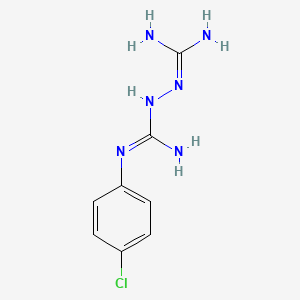
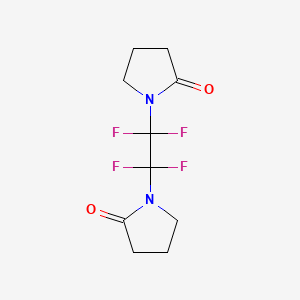
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)

